![molecular formula C25H22N2O8Pd-2 B12876410 Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- is a complex organometallic compound featuring palladium as the central metal ion. This compound is notable for its unique coordination environment, which includes ligands derived from 3-amino-2H-1-benzopyran-2-one and diethylpropanedioate. The structure and properties of this compound make it of significant interest in various fields of scientific research, including catalysis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- typically involves the following steps:
Ligand Preparation: The ligands 3-amino-2H-1-benzopyran-2-one and diethylpropanedioate are synthesized separately. The former can be prepared via a condensation reaction between salicylaldehyde and glycine, followed by cyclization.
Complex Formation: The palladium complex is formed by reacting palladium(II) chloride with the prepared ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: The ligands in the palladium complex can be substituted by other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides under mild to moderate conditions.
Reduction: Sodium borohydride, hydrazine, or other reducing agents under ambient conditions.
Substitution: Various ligands such as phosphines, amines, or other chelating agents in solvents like ethanol or acetonitrile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically results in palladium(0) species. Substitution reactions produce new palladium complexes with different ligand environments.
Applications De Recherche Scientifique
Chemistry
In chemistry, this palladium complex is used as a catalyst in various organic transformations, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions. Its unique ligand environment enhances its catalytic activity and selectivity.
Biology
In biological research, this compound is explored for its potential as an anticancer agent. The presence of the 3-amino-2H-1-benzopyran-2-one ligand, known for its bioactivity, contributes to its therapeutic potential.
Medicine
Medicinal applications include its use in drug development, particularly in designing new metal-based drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this palladium complex is utilized in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mécanisme D'action
The mechanism of action of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- involves its interaction with molecular targets through its palladium center. The palladium ion can coordinate with various substrates, facilitating their transformation through oxidative addition, reductive elimination, and ligand exchange processes. The 3-amino-2H-1-benzopyran-2-one ligand may also interact with biological targets, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium(II) acetate: Commonly used in catalysis but lacks the specific ligand environment of the target compound.
Palladium(II) chloride: Another widely used palladium source in catalysis, but with different reactivity and selectivity.
Palladium, bis(acetylacetonato)-: Similar coordination environment but different ligands, leading to different catalytic properties.
Uniqueness
The uniqueness of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)- lies in its specific ligand environment, which imparts unique catalytic and bioactive properties. The combination of 3-amino-2H-1-benzopyran-2-one and diethylpropanedioate ligands enhances its reactivity and selectivity in various applications, distinguishing it from other palladium complexes.
This detailed overview provides a comprehensive understanding of Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O’]-, (SP-4-2)-, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C25H22N2O8Pd-2 |
|---|---|
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
2,2-diethylpropanedioate;(2-oxochromen-3-yl)azanide;palladium(2+) |
InChI |
InChI=1S/2C9H6NO2.C7H12O4.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;1-3-7(4-2,5(8)9)6(10)11;/h2*1-5,10H;3-4H2,1-2H3,(H,8,9)(H,10,11);/q2*-1;;+2/p-2 |
Clé InChI |
HBSQFZKDRLGDPQ-UHFFFAOYSA-L |
SMILES canonique |
CCC(CC)(C(=O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




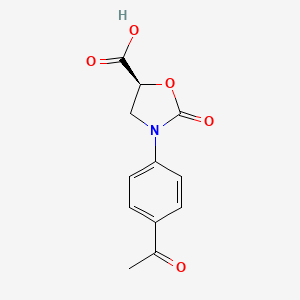
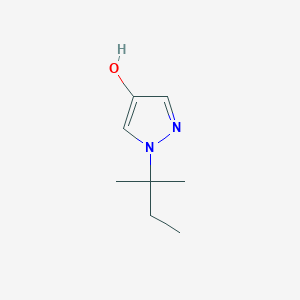
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
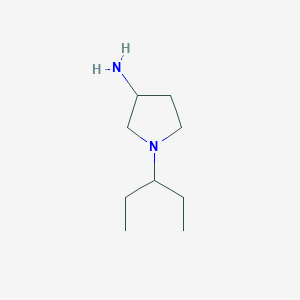
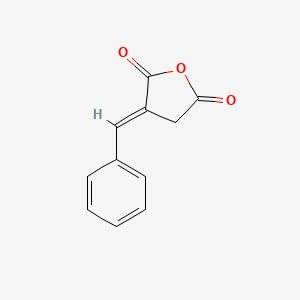

![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
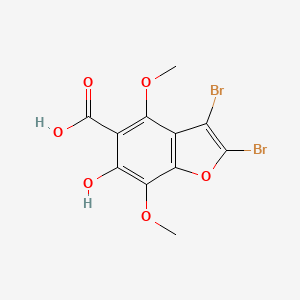
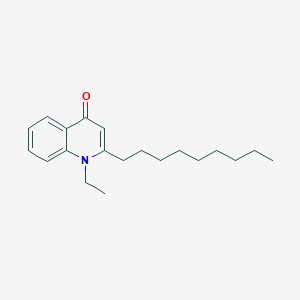
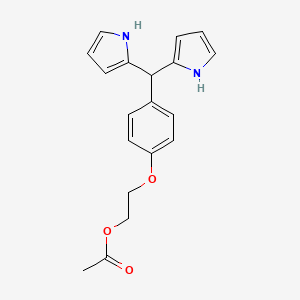
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)

